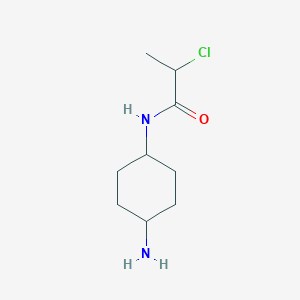

N-(4-aminocyclohexyl)-2-chloropropanamide

Description

N-(4-aminocyclohexyl)-2-chloropropanamide is an organic compound characterized by a chlorinated propanamide moiety linked to a 4-aminocyclohexyl group. This structure combines the lipophilicity of the cyclohexyl ring with the reactivity of the amine and chloro groups. The compound has been explored in pharmaceutical research, particularly as a precursor or intermediate in drug development. However, commercial availability of this compound has been discontinued, as noted in supplier databases . Its discontinuation may reflect challenges in synthesis, stability, or efficacy compared to structurally related analogs.

Properties

Molecular Formula |

C9H17ClN2O |

|---|---|

Molecular Weight |

204.70 g/mol |

IUPAC Name |

N-(4-aminocyclohexyl)-2-chloropropanamide |

InChI |

InChI=1S/C9H17ClN2O/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h6-8H,2-5,11H2,1H3,(H,12,13) |

InChI Key |

JNYAAFABZALPKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1CCC(CC1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-2-chloropropanamide typically involves the reaction of 4-aminocyclohexanol with 2-chloropropanoyl chloride under basic conditions. The reaction proceeds as follows:

Starting Materials: 4-aminocyclohexanol and 2-chloropropanoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-aminocyclohexanol is dissolved in an appropriate solvent (e.g., dichloromethane), and the 2-chloropropanoyl chloride is added dropwise with stirring. The reaction mixture is then stirred at room temperature for several hours until completion.

Purification: The product is isolated by extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-2-chloropropanamide can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Various substituted cyclohexyl derivatives.

Oxidation: Cyclohexanone or cyclohexanol derivatives.

Reduction: Cyclohexylamines.

Hydrolysis: 4-aminocyclohexanol and 2-chloropropanoic acid.

Scientific Research Applications

N-(4-aminocyclohexyl)-2-chloropropanamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Material Science: The compound is utilized in the development of polymers and advanced materials with specific properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the chloropropanamide moiety can participate in covalent bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-aminocyclohexyl)-2-chloropropanamide with structurally related chloropropanamide derivatives, emphasizing substituent effects on physicochemical properties and biological activity.

Key Comparisons:

Substituent Effects on Lipophilicity and Solubility The 4-aminocyclohexyl group in the target compound increases lipophilicity compared to aryl-substituted analogs like N-(4-Bromophenyl)-2-chloropropanamide. However, sulfonamide-containing derivatives (e.g., N-[4-(Aminosulfonyl)phenyl]-2-chloropropanamide) exhibit greater polarity due to the sulfonyl group, enhancing aqueous solubility .

Biological Activity The antineoplastic compound (2R)-N-(4-chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide demonstrates how structural complexity (e.g., fused quinoline rings) can confer specific biological targeting, contrasting with the simpler aminocyclohexyl analog . N-(4-Chlorophenyl)-4-methoxy-3-(propanamido)benzamide, a benzamide derivative, highlights the role of aromatic stacking and hydrogen bonding in antiviral activity, a mechanism less accessible in aliphatic cyclohexyl-based compounds .

Synthetic Versatility

- 2-Chloropropanamide derivatives serve as precursors for diverse heterocycles. For example, 5-methyl-N-aryl oxazolidine diones are synthesized from 2-chloropropanamide via condensation reactions, demonstrating the scaffold’s utility in generating bioactive molecules .

Research Implications

The structural diversity of chloropropanamide derivatives underscores their adaptability in drug discovery. While this compound’s discontinued status limits its direct application, its analogs provide insights into optimizing substituents for target-specific activity, solubility, and metabolic stability. Future research could explore hybrid structures combining cyclohexylamine motifs with polar groups (e.g., sulfonamides) to balance lipophilicity and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.